rsc133

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

RSC133 est synthétisé par une série de réactions chimiques impliquant des dérivés d'indoleLa voie de synthèse implique généralement l'utilisation de réactifs tels que le diméthylsulfoxyde et l'éthanol absolu, avec des conditions réactionnelles soigneusement contrôlées pour garantir une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts. Le composé est généralement produit sous forme de solide cristallin, qui est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance pour atteindre une pureté d'au moins 95 % .

Analyse Des Réactions Chimiques

Types de réactions

RSC133 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le noyau indole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, chacun présentant des activités biologiques uniques.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la méthylation de l'ADN et les modifications épigénétiques.

Biologie : Améliore la reprogrammation des cellules somatiques humaines en cellules souches pluripotentes et soutient le maintien de ces cellules dans un état indifférencié.

Médecine : Applications thérapeutiques potentielles en médecine régénérative et en recherche sur le cancer.

Industrie : Utilisé dans la production de lignées de cellules souches à des fins de recherche et thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant la méthyltransférase 1 de l'ADN, une enzyme responsable de l'ajout de groupes méthyles à l'ADN. Cette inhibition entraîne des modifications de l'expression génique, favorisant la reprogrammation des cellules somatiques en un état pluripotent. De plus, this compound inhibe l'activité de la désacétylase des histones, ce qui amplifie encore ses effets épigénétiques .

Applications De Recherche Scientifique

Applications in Stem Cell Research

RSC133 has been utilized in various studies aimed at improving the efficiency and safety of iPSC generation. Below are key findings from recent research:

Enhanced Reprogramming Efficiency

Research indicates that this compound can significantly enhance the efficiency of iPSC generation. For instance, studies have shown that when combined with other small molecules, this compound can increase the reprogramming efficiency by up to threefold compared to traditional methods using transcription factors .

| Compound | Concentration | Cell Type | Efficiency Increase | Reference |

|---|---|---|---|---|

| This compound | 10 μM | Human | 3-fold | Lee et al. (2012) |

Replacement of Transcription Factors

In innovative approaches to cellular reprogramming, this compound has been used alongside other small molecules to completely replace the need for exogenous transcription factors. This method reduces the risk associated with viral integration and oncogene activation, making it a safer alternative for generating patient-specific iPSCs .

Case Study 1: iPSC Generation from Mouse Fibroblasts

A study conducted by Huangfu et al. demonstrated that using this compound in conjunction with other small molecules led to a significant increase in iPSC generation from mouse fibroblasts. The combination not only improved efficiency but also maintained pluripotency markers effectively throughout the reprogramming process .

Case Study 2: Human Somatic Cells Reprogramming

In another study focusing on human somatic cells, researchers utilized this compound to enhance the reprogramming process. The results indicated a marked improvement in cell viability and pluripotency marker expression, suggesting that this compound plays a critical role in overcoming barriers associated with traditional reprogramming techniques .

Implications for Regenerative Medicine

The applications of this compound extend beyond basic research into potential clinical applications:

- Personalized Medicine : The ability to generate patient-specific iPSCs using safer methodologies could pave the way for personalized cell therapies aimed at treating various diseases, including neurodegenerative disorders and injuries.

- Disease Modeling : iPSCs generated with this compound can be used to model diseases in vitro, providing insights into disease mechanisms and facilitating drug discovery processes .

Mécanisme D'action

RSC133 exerts its effects by inhibiting DNA methyltransferase 1, an enzyme responsible for adding methyl groups to DNA. This inhibition leads to changes in gene expression, promoting the reprogramming of somatic cells into a pluripotent state. Additionally, this compound inhibits histone deacetylase activity, further enhancing its epigenetic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Azacytidine : Un autre inhibiteur de la méthyltransférase de l'ADN utilisé dans la recherche épigénétique.

Trichostatine A : Un inhibiteur de la désacétylase des histones présentant des effets épigénétiques similaires.

Acide valproïque : Connu pour son activité inhibitrice de la désacétylase des histones et son utilisation dans la recherche sur les cellules souches

Unicité de RSC133

This compound est unique en raison de son double inhibition de la méthyltransférase 1 de l'ADN et de la désacétylase des histones, ce qui en fait un outil puissant pour reprogrammer les cellules somatiques et maintenir les cellules souches pluripotentes. Cette double activité le distingue des autres composés qui ciblent généralement une seule de ces voies .

Activité Biologique

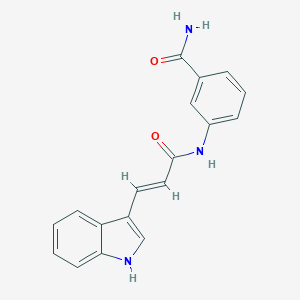

RSC133 is a synthetic derivative of indoleacrylic acid that exhibits significant biological activity, particularly in the context of epigenetic modification. This compound has garnered attention for its dual role as an inhibitor of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), making it a valuable tool in stem cell research and potential therapeutic applications.

This compound functions primarily through the inhibition of HDACs and DNMTs, which are critical in regulating gene expression by modifying chromatin structure. By inhibiting these enzymes, this compound promotes a more open chromatin state, facilitating transcriptional activation of pluripotency-associated genes. This mechanism is particularly relevant in the reprogramming of somatic cells to induced pluripotent stem cells (iPSCs).

- HDAC Inhibition : this compound selectively inhibits class I and II HDACs, leading to increased histone acetylation, which correlates with enhanced gene expression.

- DNMT Inhibition : The compound also inhibits DNMT activity, preventing the methylation of DNA that typically silences gene expression.

Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Pluripotent Stem Cell Generation : this compound has been shown to enhance the reprogramming efficiency of somatic cells into iPSCs when used alongside other reprogramming factors. For instance, when applied at a concentration of 10 µM, this compound significantly increased the yield of iPSCs from human fibroblasts .

- Cell Viability and Toxicity : In vitro assays indicate that this compound exhibits low toxicity at effective concentrations. A study involving a high-throughput screening assay demonstrated that this compound maintained cell viability while enhancing luciferase activity in reporter assays designed to measure HDAC inhibition .

- Zebrafish Model Studies : A novel chemical-combination screen using zebrafish models has identified this compound as a candidate that improves muscle structure in dystrophic models by modulating epigenetic pathways . This highlights its potential beyond stem cell biology into therapeutic applications for muscle degenerative diseases.

Case Study 1: Induction of Pluripotency

In a controlled experiment, human fibroblasts were treated with this compound alongside traditional reprogramming factors (OCT4, SOX2, KLF4, and MYC). The results showed a marked increase in the expression of pluripotency markers (e.g., OCT4, NANOG) compared to controls lacking this compound. The study concluded that this compound effectively enhances the reprogramming process by modulating epigenetic states.

Case Study 2: Muscle Regeneration in Zebrafish

In another study focusing on Duchenne muscular dystrophy (DMD), this compound was part of a compound library screened for improving muscle regeneration in zebrafish models. The results indicated that treatment with this compound led to significant improvements in muscle structure and function, suggesting its potential application in regenerative medicine for muscular diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUDSQGICKAEGE-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418131-46-0 | |

| Record name | 1418131-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does RSC133 influence the reprogramming of somatic cells into a pluripotent state?

A1: this compound exhibits a dual mechanism of action that contributes to its ability to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). [] Firstly, it acts as an inhibitor of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histones. This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and facilitating gene expression changes necessary for pluripotency. [] Secondly, this compound inhibits DNA methyltransferases (DNMTs), enzymes involved in DNA methylation. By inhibiting DNMTs, this compound likely prevents the hypermethylation of genes associated with pluripotency, further contributing to the successful reprogramming process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.